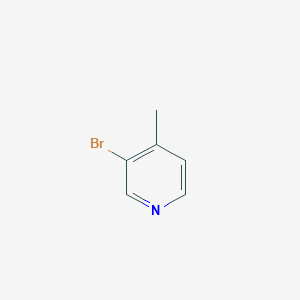

3-Bromo-4-methylpyridine

Übersicht

Beschreibung

3-Bromo-4-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a methyl group at the fourth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-4-methylpyridine involves the bromination of 4-methylpyridine. The process typically includes the following steps:

Nitration: 4-Methylpyridine is nitrated to form 4-methyl-3-nitropyridine.

Reduction: The nitro group is reduced to an amino group, yielding 4-methyl-3-aminopyridine.

Bromination: The amino group is diazotized and then replaced with a bromine atom to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are controlled to ensure high yield and purity. For instance, the bromination step is carried out at low temperatures (-10°C to 0°C) to prevent side reactions and degradation of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Bromo-4-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it particularly useful in developing drugs targeting neurological disorders and other therapeutic areas.

Case Study: PDE4 Inhibitors

One notable application is in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which have been identified as potent phosphodiesterase type 4 (PDE4) inhibitors. These compounds are significant in treating inflammatory diseases and cognitive disorders .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness enhances crop protection and yield, making it an essential component in modern agricultural practices.

Example: Herbicide Development

Research has shown that derivatives of this compound can be developed into effective herbicides that target specific weeds while minimizing harm to crops. This specificity is vital for sustainable farming practices .

Material Science

The compound's unique chemical properties allow it to be employed in the development of advanced materials, including polymers and coatings. Its incorporation into these materials can enhance durability and resistance to environmental factors.

Application: Polymer Synthesis

In material science, this compound is used as a building block for synthesizing novel polymers with tailored properties for specific applications, such as electronics and coatings .

Research and Development

This compound plays a critical role in academic and industrial research settings, particularly in studies related to heterocyclic chemistry and molecular interactions. Its ability to participate in various chemical reactions makes it a valuable tool for researchers.

Research Example: Heterocyclic Chemistry

Studies have focused on the reactivity of this compound in forming new heterocyclic compounds, which are essential for developing new drugs and materials .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various techniques to aid in the detection and quantification of other chemical substances within complex mixtures. This application is crucial for quality control in pharmaceuticals and agrochemicals.

Analytical Techniques

It has been employed in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) to analyze pharmaceutical formulations containing this compound .

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methylpyridine depends on its application:

Vergleich Mit ähnlichen Verbindungen

- 3-Bromo-2-methylpyridine

- 3-Bromo-5-methylpyridine

- 4-Bromo-3-methylpyridine

Comparison:

- 3-Bromo-4-methylpyridine vs. 3-Bromo-2-methylpyridine: The position of the methyl group affects the compound’s reactivity and the types of reactions it undergoes.

- This compound vs. 3-Bromo-5-methylpyridine: The different positions of the bromine and methyl groups can lead to variations in their chemical behavior and applications.

- This compound vs. 4-Bromo-3-methylpyridine: The position of the bromine atom influences the compound’s ability to participate in substitution and coupling reactions .

This compound stands out due to its specific substitution pattern, making it a valuable intermediate in various synthetic pathways and applications.

Biologische Aktivität

3-Bromo-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications as an intermediate in organic synthesis. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- SMILES : Cc1ccncc1Br

- InChI : 1S/C6H6BrN/c1-5-2-3-8-4-6(5)Br/h2-4H,1H3

- Molecular Weight : 188.06 g/mol

This compound features a bromine atom and a methyl group attached to a pyridine ring, contributing to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities, primarily through its role as a precursor in the synthesis of pharmacologically active compounds. Below are key areas where this compound demonstrates significant biological effects:

1. Pharmacological Applications

This compound is utilized in the development of several therapeutic agents:

- Phosphodiesterase Inhibitors : It has been identified as a building block for substituted pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors, potentially useful in treating inflammatory diseases and depression .

- GABA Receptor Modulation : Compounds derived from this compound have shown efficacy as ligands for the benzodiazepine site of the human GABA_A receptor, indicating potential applications in anxiety and seizure disorders .

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions and serve as an electrophile in various chemical transformations. Its reactivity allows it to form derivatives that can modulate enzyme activity or receptor interactions.

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation of PDE4 Inhibitors

In a study focused on optimizing the pharmacokinetic properties of PDE4 inhibitors, researchers synthesized various derivatives of this compound. The study revealed that modifications at the pyridine ring significantly enhanced both potency and selectivity for PDE4 over other phosphodiesterases, demonstrating the compound's utility in drug development .

Eigenschaften

IUPAC Name |

3-bromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQZOLXWFQQJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355828 | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-22-6 | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.